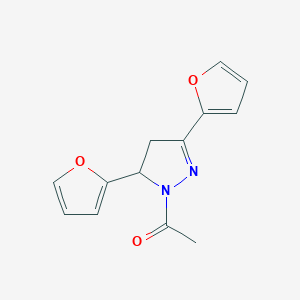![molecular formula C16H10Cl3N5 B4109565 5-(2-chlorophenyl)-7-(2,6-dichlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4109565.png)
5-(2-chlorophenyl)-7-(2,6-dichlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
5-(2-chlorophenyl)-7-(2,6-dichlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetrazolo-pyrimidines, which have been shown to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
5-(2-chlorophenyl)-7-(2,6-dichlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. Additionally, this compound has been investigated for its potential use as a diagnostic tool in cancer imaging.
Mécanisme D'action
The exact mechanism of action of 5-(2-chlorophenyl)-7-(2,6-dichlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it has been suggested that this compound may modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects
5-(2-chlorophenyl)-7-(2,6-dichlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of various cancer cell lines. Additionally, this compound has been shown to reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(2-chlorophenyl)-7-(2,6-dichlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, this compound has been shown to exhibit low toxicity in animal studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 5-(2-chlorophenyl)-7-(2,6-dichlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine. One potential area of research is the development of novel synthetic methods for this compound that are more efficient and scalable. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, future research should focus on the development of new therapeutic applications for this compound, such as its use in combination with other anticancer agents.
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-7-(2,6-dichlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N5/c17-10-5-2-1-4-9(10)13-8-14(24-16(20-13)21-22-23-24)15-11(18)6-3-7-12(15)19/h1-8,14H,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQDEEVTORQGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(N3C(=NN=N3)N2)C4=C(C=CC=C4Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-nitrophenyl)-2-({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}thio)butanamide](/img/structure/B4109487.png)
![N-(3-bromobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4109498.png)
![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4109500.png)


![4-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B4109521.png)

![2-amino-8'-ethoxy-4',4',6',7-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4109531.png)


![4-(4-methylphenyl)-2-[5-(4-morpholinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B4109555.png)
![1-benzoyl-1a-(2-furoyl)-1-methyl-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B4109559.png)

![ethyl 1-[2-(4-methoxyphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4109576.png)